2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine
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Overview
Description
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine is a complex organic compound that belongs to the class of hydrazones. Hydrazones are characterized by the presence of a hydrazone functional group (-NHN=CH-) and are known for their diverse chemical reactivity and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine typically involves the condensation reaction between 2-benzoylpyridine and 2-pyridylhydrazine. This reaction is usually carried out in a solvent such as ethanol or pyridine under reflux conditions. The reaction proceeds through the formation of a hydrazone linkage, resulting in the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The hydrazone functional group can form hydrogen bonds and coordinate with metal ions, influencing the compound’s biological and chemical activities. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyridine: A simpler analog that lacks the hydrazone functional group but shares the pyridine and phenyl moieties.
2-(2-Pyridyl)hydrazone: A related compound with similar structural features but different substituents.
Thiazole Derivatives: Compounds containing a thiazole ring, which exhibit similar biological activities and chemical reactivity.
Uniqueness
2-[Phenyl[2-(2-pyridyl)hydrazono]methyl]pyridine is unique due to its hydrazone functional group, which imparts distinct chemical reactivity and biological activities. This functional group allows the compound to participate in a wide range of reactions and form stable complexes with metal ions, making it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C17H14N4 |
---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
N-[[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine |
InChI |
InChI=1S/C17H14N4/c1-2-8-14(9-3-1)17(15-10-4-6-12-18-15)21-20-16-11-5-7-13-19-16/h1-13H,(H,19,20) |
InChI Key |
ZFZHDOZUCPKKKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=CC=CC=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
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